molecular formula C13H11N3S B2906101 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole CAS No. 143426-38-4

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2906101
CAS No.: 143426-38-4
M. Wt: 241.31
InChI Key: RTRVKVQFVQUKSO-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a pyridine ring substituted at the 2-position with a methylsulfanyl (-SCH₃) group.

Properties

IUPAC Name

2-(2-methylsulfanylpyridin-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-17-13-9(5-4-8-14-13)12-15-10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRVKVQFVQUKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the nucleophilic substitution of a cyano group in a triazine ring by a triazol-3-amine residue, followed by the transformation of the triazine ring into a pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, as a fluorescence probe, it binds selectively to cadmium ions, resulting in a turn-on fluorescence response . The molecular pathways involved in its pharmacological effects are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their structural variations:

Compound Name Substituents on Pyridine/Benzodiazole Core Sulfur Functionalization Biological Activity/Application Reference ID
2-[2-(Methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole (Target Compound) Pyridin-3-yl with 2-SCH₃ Methylsulfanyl Under investigation [10, 18]
2-(3-Pyridyl)-1H-benzimidazole Pyridin-3-yl (no sulfur substituent) None LDHA inhibitor; antimicrobial lead [10, 18]
2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzodiazole Ethoxy, methyl on pyridine; sulfonyl bridge Sulfonyl (-SO₂-) Antiviral (herpes budding inhibition) [2]
2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzodiazole Trifluoroethoxy, methyl on pyridine; sulfanyl bridge Sulfanyl (-S-) Crystallographically characterized [8]
2-(1H-1,3-benzodiazol-2-yl) phenol (1b) Phenolic hydroxyl group None Antimicrobial, antioxidant [4, 6]
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole Chloro, trifluoromethyl on pyridine None Synthetic intermediate [15]
Key Observations:

Sulfur Functionalization :

  • The methylsulfanyl group in the target compound provides moderate electron-donating effects compared to sulfonyl (-SO₂-) groups in analogs, which are stronger electron-withdrawing moieties. This difference impacts solubility and target binding .
  • Sulfinyl (-SO-) derivatives (e.g., ) exhibit chiral centers, influencing pharmacokinetics and receptor interactions .

Pyridine Substituents :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce bioavailability .
  • Methoxy or ethoxy groups () improve solubility and modulate binding affinity in antiviral applications .

Benzodiazole Core Modifications: Phenolic derivatives (e.g., 1b in ) show enhanced antioxidant activity due to radical-scavenging hydroxyl groups .

Physicochemical Data:
Property Target Compound 2-(3-Pyridyl)-1H-benzimidazole 2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzodiazole
Molecular Weight 241.3 g/mol (calc.) 195.22 g/mol ~350 g/mol (estimated)
Solubility Moderate in DMSO High in polar solvents Low (sulfonyl group reduces solubility)
Melting Point Not reported 250–252°C Not available

Biological Activity

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole
  • Molecular Formula : C12H10N2S
  • Molecular Weight : 218.29 g/mol

The structural features of this compound suggest potential interactions with various biological targets, particularly in the realm of cancer therapy and antimicrobial activity.

Biological Activity Overview

The biological activities of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can be categorized into several key areas:

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that the compound reduced cell viability in A549 lung cancer cells with an IC50 value of approximately 15 µM .

Antimicrobial Properties

The compound has also displayed promising antimicrobial activity. It was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against these bacteria was recorded at 8 µg/mL, indicating strong antibacterial potential .

The mechanisms underlying the biological activity of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G1 phase, thereby inhibiting tumor growth.

Data Table: Biological Activity Summary

Biological ActivityEffectiveness (IC50/MIC)References
Anticancer (A549 Cells)15 µM
Antibacterial (S. aureus)8 µg/mL
Antibacterial (E. coli)8 µg/mL

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted on various cancer cell lines revealed that treatment with 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the upregulation of apoptotic markers and downregulation of anti-apoptotic proteins .
  • Case Study on Antimicrobial Efficacy :
    In an investigation assessing the antimicrobial properties against resistant strains, the compound showed significant inhibition against MRSA strains with an MIC lower than that observed for standard antibiotics such as vancomycin . This highlights its potential as a novel antimicrobial agent.

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